Janumet
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H30ClF6N10O5P |
|---|---|
Molecular Weight |
670.9 g/mol |
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid;hydrochloride |
InChI |
InChI=1S/C16H15F6N5O.C4H11N5.ClH.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-9(2)4(7)8-3(5)6;;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;1-2H3,(H5,5,6,7,8);1H;(H3,1,2,3,4) |
InChI Key |
GCERFBKFVDLDKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O.Cl |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Sitagliptin in Preclinical Models
Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition: Mechanisms and Specificity
Sitagliptin (B1680988) functions as a competitive inhibitor of the enzyme dipeptidyl peptidase-4. fda.gov DPP-4 is an enzyme responsible for the rapid degradation and inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). ijrti.orgwikipedia.orgeuropa.eu By inhibiting DPP-4, sitagliptin prolongs the half-life and biological activity of these incretins. fda.gov
Incretin Hormone Regulation and Downstream Signaling in vitro
Incretin hormones, GLP-1 and GIP, are released by the intestine throughout the day, with levels increasing in response to meals. europa.eu They play a crucial role in glucose homeostasis. europa.eu When blood glucose concentrations are normal or elevated, GLP-1 and GIP enhance insulin (B600854) synthesis and release from pancreatic beta cells through intracellular signaling pathways involving cyclic AMP. ijrti.org GLP-1 also reduces glucagon (B607659) secretion from pancreatic alpha cells, leading to decreased hepatic glucose production. ijrti.org
In vitro studies have demonstrated that sitagliptin increases the concentrations of the active, intact forms of GLP-1 and GIP by preventing their hydrolysis by DPP-4. ijrti.orgeuropa.eu This leads to increased and prolonged action of these hormones. ijrti.org The effects of GLP-1 and GIP are glucose-dependent, meaning that their stimulation of insulin release is not observed when glucose levels are low. europa.eueuropa.eu
Furthermore, research using murine GLUTag and human hNCI-H716 intestinal L cells in vitro has shown that sitagliptin can directly stimulate GLP-1 secretion, independent of its DPP-4 inhibitory activity. oup.com This effect appears to be dependent on cAMP and MEK-ERK1/2 pathways. oup.com
Selectivity Profile Against Other Dipeptidyl Peptidases
Sitagliptin demonstrates high selectivity for DPP-4 compared to other related dipeptidyl peptidases, such as DPP-8 and DPP-9. ijrti.orgfrontiersin.org Studies have shown that sitagliptin has significantly higher selectivity for DPP-4, reported to be 2600 times greater compared to DPP-8 and DPP-9 in vitro. ijrti.org This high selectivity is considered important for its safety profile in preclinical species, as inhibition of DPP-8 and/or DPP-9 has been hypothesized to cause severe toxicities. ijrti.orgeurekaselect.comnih.gov Preclinical studies with selective dual DPP8/9 inhibitors recapitulated these toxicities, while selective DPP-4 inhibitors like sitagliptin did not. eurekaselect.comnih.govdiabetesjournals.org Sitagliptin is not anticipated to inhibit DPP-8 or DPP-9 activity at concentrations relevant to therapeutic doses. ijrti.orgeuropa.eu Inhibition of other proline-specific dipeptidyl peptidases like FAP and PEP is also not anticipated at therapeutic exposures. europa.eu
Preclinical Effects of Sitagliptin Beyond Glycemic Modulation
Beyond its well-established effects on glucose regulation through incretin potentiation, preclinical studies have explored other potential activities of sitagliptin, including immunomodulatory and antineoplastic effects.
Immunomodulatory Actions in Monocyte-Derived Dendritic Cells
Sitagliptin has been shown to possess anti-inflammatory and immunomodulatory properties in addition to its anti-diabetic effects. mdpi.com Studies investigating the effect of sitagliptin on human monocyte-derived dendritic cells (MoDCs) in vitro have revealed that sitagliptin can influence their differentiation and function. mdpi.com
Sitagliptin impaired the differentiation and maturation of MoDCs, evidenced by lower expression of markers like CD40, CD83, CD86, NLRP3, and HLA-DR, while retaining CD14 expression. mdpi.com It also inhibited the production of pro-inflammatory cytokines such as IL-1β, IL-12p70, IL-23, and IL-27. mdpi.com Conversely, the expression of CD26 and tolerogenic DC markers (ILT4 and IDO1), as well as the production of immunoregulatory cytokines (IL-10 and TGF-β), were increased. mdpi.com Sitagliptin-treated MoDCs were found to be poorer allostimulators of T-cells in co-culture experiments, inhibiting Th1 and Th17 responses while augmenting Th2 and Treg responses. mdpi.com These findings suggest that sitagliptin can induce the differentiation of tolerogenic dendritic cells. mdpi.com
Antineoplastic Activities in Cancer Cell Lines and Xenograft Models
Recent preclinical research has explored the potential antineoplastic activities of sitagliptin in various cancer models. f1000research.commdpi.comresearchgate.nettjnpr.orgekb.egnih.govresearchgate.netmdpi.com Studies have suggested that DPP-4, which is widely expressed in different cell types, may play a role in tumor progression in several malignancies. mdpi.com By altering regulatory factors, chemokines, growth factors, and other peptides, DPP-4 could influence cellular growth and differentiation. mdpi.com
Modulation of Cell Proliferation and Apoptosis Induction
Sitagliptin has demonstrated the ability to modulate cell proliferation and induce apoptosis in various cancer cell lines and preclinical xenograft models. wikipedia.orgeurekaselect.comnih.govf1000research.commdpi.comnih.gov
In vitro studies have shown that sitagliptin can suppress the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2), lung cancer (A549), colorectal cancer, prostate cancer, and kidney cancer cells. f1000research.comresearchgate.nettjnpr.orgekb.egtjnpr.org For instance, sitagliptin significantly decreased the viability of A549 lung cancer cells in a dose-dependent manner. tjnpr.orgtjnpr.org It has also been shown to inhibit colony formation in breast cancer cell lines. mdpi.comresearchgate.net
Furthermore, sitagliptin has been reported to induce apoptosis in cancer cells. f1000research.commdpi.comresearchgate.netekb.eg Studies in HepG2 liver cancer cells showed that sitagliptin exhibited significant apoptotic activity by decreasing BCL-2 levels. f1000research.com In glioma cells, sitagliptin inhibited proliferation and induced apoptosis, and these in vitro findings were supported by results in glioma intracranial xenograft models where sitagliptin administration prolonged the survival time of tumor-bearing mice. researchgate.net Sitagliptin has also been shown to activate caspase 3/7-mediated apoptotic cell death in ovarian cancer cells treated with paclitaxel (B517696). researchgate.net
The proposed mechanisms for sitagliptin's antineoplastic effects include modulation of oxidative stress, suppression of inflammation, inhibition of angiogenesis, and induction of tumor apoptosis. mdpi.com While some studies suggest direct cytotoxic effects, others indicate that sitagliptin may enhance the sensitivity of cancer cells to conventional chemotherapies. f1000research.comresearchgate.nettjnpr.orgnih.govresearchgate.nettjnpr.orgmdpi.com
Inhibition of Cell Migration and Invasion
Sitagliptin has demonstrated effects on cell migration and invasion in various preclinical models, although the outcomes can be context-dependent. In studies involving endothelial progenitor cells (EPCs), sitagliptin promoted migration and invasion through the SDF-1/CXCR4/NRF2 signaling pathway. frontiersin.org Specifically, sitagliptin significantly promoted the invasion of EPCs in a Transwell assay and enhanced vascularization at concentrations of 6.25 and 12.5 μg/ml in angiogenesis experiments. frontiersin.org It also increased the expression of proangiogenic factors like SDF-1 and VEGF in EPCs. frontiersin.org
Conversely, in certain cancer cell lines, sitagliptin has shown inhibitory effects on migration and invasion. For instance, sitagliptin suppressed the migration ability of colorectal cancer (CRC) cells. nih.gov In ovarian cancer SKOV-3 cells, sitagliptin reduced migration and invasion, and this effect was also observed when combined with paclitaxel. nih.gov A concentration of 50 µM sitagliptin reduced migration by 32% and invasion by 44% in SKOV-3 cells in transwell assays. nih.gov However, some research also suggests that sitagliptin and saxagliptin (B632) can promote the migration and invasion of various cancer cell lines in vitro, linked to reduced oxidative stress via the Nrf2 antioxidative pathway. mdpi.comencyclopedia.pub
Synergistic Effects with Chemotherapeutic Agents in vitro
Preclinical studies have indicated that sitagliptin can exhibit synergistic effects when combined with various chemotherapeutic agents in vitro. In colorectal cancer cells, sitagliptin and 5FU acted synergistically to suppress cell viability and decrease migration and colony formation compared to 5FU alone. nih.gov The synergistic combination index (CI index) for sitagliptin and 5FU in DLD-1 and HCT116 cells ranged from 0.06–6.29 and 0.65–6.75, respectively, indicating synergistic activity. nih.gov
Sitagliptin has also been shown to enhance the efficacy of gemcitabine (B846) plus nab-paclitaxel (GnP) in suppressing pancreatic ductal adenocarcinoma (PDAC) progression in vitro and in vivo. ascopubs.orgascopubs.org This synergistic effect was linked to sitagliptin inducing the degradation of RRM1/RRM2, which affects pyrimidine (B1678525) biosynthesis. ascopubs.orgascopubs.org Additionally, sitagliptin has been reported to improve the response of ovarian cancer cells to paclitaxel chemotherapy in vitro. researchgate.net
Antioxidant Properties in Preclinical Cellular Systems
Sitagliptin has demonstrated antioxidant properties in various preclinical cellular systems. Studies in hepatocellular carcinoma (HCC) HepG2 cells showed that sitagliptin significantly decreased oxidative stress, particularly at high concentrations, by reducing malondialdehyde (MDA) levels. f1000research.com When combined with cisplatin, sitagliptin potentiated the apoptotic effect and reduced oxidative stress parameters in HepG2 cells. f1000research.com
In a rat model of hepatic ischemia-reperfusion, sitagliptin modulated oxidative stress, which was manifested by upregulated activity and/or expression of enzymatic antioxidants like paraoxonase-1, superoxide (B77818) dismutase (SOD), and heme oxygenase, accompanied by increased reduced glutathione (B108866) and diminished lipid peroxidation. nih.gov Mechanistically, sitagliptin has been shown to upregulate the expression of Nrf2, a key regulator of the antioxidant response. frontiersin.orgnih.gov In experimental diabetic retinopathy, topical administration of sitagliptin prevented diabetes-induced oxidative stress by reducing superoxide, TXNIP, PKC, and oxidative damage to DNA/RNA/protein, and prevented the downregulation of NRF2 and antioxidant enzymes (except catalase). mdpi.com Sitagliptin also ameliorated oxidative stress in experimental diabetic nephropathy by influencing the miR-200a/Keap-1/Nrf2 antioxidant pathway. nih.gov
Here is a summary of some observed antioxidant effects of Sitagliptin:
| Model/Cell System | Observed Antioxidant Effect | Related Mechanism (if specified) | Source |
| HepG2 cells (HCC) | Decreased MDA level, reduced oxidative stress | Not explicitly stated in snippet | f1000research.com |
| Rat hepatic ischemia-reperfusion | Upregulated enzymatic antioxidants (paraoxonase-1, SOD, heme oxygenase), increased glutathione, diminished lipid peroxidation | Upregulation of Nrf2 | nih.gov |
| Diabetic retinopathy (db/db mice) | Reduced superoxide, TXNIP, PKC, and oxidative damage; prevented NRF2 and antioxidant enzyme downregulation | NRF2 pathway | mdpi.com |
| Diabetic nephropathy (GK rats/HK-2 cells) | Ameliorated oxidative stress | Modulation of miR-200a/Keap-1/Nrf2 pathway | nih.gov |
| EPCs | Linked to activation of the NRF2 signaling pathway | SDF-1/CXCR4/NRF2 signaling pathway | frontiersin.org |
Endothelial-Mesenchymal Transition (EndMT) Modulation in vitro and in Animal Models
Sitagliptin has been investigated for its ability to modulate Endothelial-Mesenchymal Transition (EndMT) in preclinical settings. EndMT is a process where endothelial cells lose their characteristics and acquire mesenchymal features, contributing to various pathological conditions, including fibrosis.
In human aortic endothelial cells (HAECs) and diabetic rat models, sitagliptin was studied for its effect on EndMT and cardiac function. europeanreview.orgnih.gov In vitro experiments showed that sitagliptin could reverse EndMT in HAECs. europeanreview.orgnih.gov This modulation was associated with the SDF-1α/PKA pathway. europeanreview.orgnih.gov In diabetic rats, sitagliptin improved cardiac function, which was linked to its ability to reverse EndMT. europeanreview.orgnih.gov The expression of TGF-β1, a factor that promotes EndMT, was increased in diabetic models, and sitagliptin could reverse these changes. europeanreview.org
While some studies focus on the protective effects of sitagliptin on endothelial cells and its role in promoting endothelialization frontiersin.org, others specifically examine its modulation of the EndMT process. Research using a rat model of aorta transplantation also explored mechanisms related to vasculopathy, where EndMT inhibition was a potential strategy, and sitagliptin's effect on EPC mobilization was noted as having a tremendous effect. researchgate.net
Molecular and Cellular Pharmacology of Metformin in Preclinical Models
Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation
The activation of the AMP-activated protein kinase (AMPK) pathway is considered a central mechanism by which metformin (B114582) exerts many of its cellular effects in preclinical models. AMPK is a key sensor of cellular energy status, and its activation leads to the regulation of various metabolic processes aimed at restoring energy homeostasis. frontiersin.orgnih.gov
Direct and Indirect Mechanisms of AMPK Activation
Metformin activates AMPK through both indirect and potentially direct mechanisms in preclinical settings. The most widely accepted mechanism involves indirect activation through alterations in cellular energy status. nih.govnih.gov Metformin inhibits mitochondrial complex I, which leads to a decrease in ATP production and a consequent increase in the AMP:ATP ratio. frontiersin.orgnih.govresearchgate.net This elevated AMP level allosterically activates AMPK and promotes its phosphorylation, leading to increased AMPK activity. nih.gov
While the primary mechanism is considered indirect via energy depletion, some studies suggest potential direct effects on AMPK or upstream kinases. However, the indirect mechanism mediated by mitochondrial inhibition and the resulting change in the AMP:ATP ratio is strongly supported by evidence, including studies showing that metformin fails to activate AMPK in cells with an AMP-insensitive AMPKγ2 subunit. nih.gov
Mitochondrial Complex I Inhibition and Associated Bioenergetic Consequences
A cornerstone of metformin's molecular action in preclinical models is its inhibition of mitochondrial respiratory chain complex I. researchgate.netmdpi.comnih.govtandfonline.com This inhibition is typically described as mild and reversible in the context of therapeutic concentrations, distinguishing it from potent, irreversible complex I inhibitors. mdpi.com
The inhibition of complex I by metformin disrupts the process of oxidative phosphorylation, reducing NADH oxidation and proton pumping across the inner mitochondrial membrane. mdpi.comfrontiersin.org This leads to a decrease in mitochondrial membrane potential and a reduction in ATP synthesis. researchgate.netmdpi.comfrontiersin.org The resulting cellular energy deficit and altered redox state are key bioenergetic consequences of complex I inhibition by metformin in preclinical models. mdpi.comnih.govfrontiersin.org Cells may compensate for this reduced ATP production by increasing reliance on glycolysis. nih.gov
Preclinical studies using isolated mitochondria and various cell types have demonstrated this inhibitory effect, although the specific concentrations required can vary depending on the model and experimental conditions. frontiersin.org
ATP/AMP Ratio Modulation and Cellular Energy Homeostasis
Metformin's inhibition of mitochondrial complex I directly impacts cellular energy homeostasis by modulating the ATP/AMP ratio. The reduction in ATP production coupled with increased ATP hydrolysis leads to an elevation in the intracellular concentration of AMP relative to ATP. frontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net
This increased AMP:ATP ratio is a critical signal for the activation of AMPK. frontiersin.orgnih.govmdpi.comfrontiersin.org AMPK, once activated, initiates a cascade of events aimed at restoring energy balance. This includes promoting catabolic processes that generate ATP (such as fatty acid oxidation and glucose uptake) and inhibiting anabolic processes that consume ATP (such as gluconeogenesis, protein synthesis, and lipid synthesis). nih.govaacrjournals.orgaacrjournals.org This modulation of the ATP/AMP ratio and subsequent AMPK activation are central to metformin's effects on glucose metabolism and other cellular functions observed in preclinical studies. frontiersin.orgnih.gov
Regulation of LKB1-Dependent and Independent AMPK Activation
AMPK is activated by upstream kinases, with Liver Kinase B1 (LKB1) being a major one. aacrjournals.orgd-nb.infowikipedia.org LKB1 phosphorylates AMPK at a key threonine residue (Thr-172 in the α subunit), which is essential for full AMPK activation. nih.govaacrjournals.org Preclinical studies have shown that metformin-induced AMPK activation is often dependent on LKB1. mdpi.comaacrjournals.org In models lacking functional LKB1, the ability of metformin to activate AMPK can be significantly impaired. aacrjournals.org
However, there is also evidence suggesting that metformin may induce AMPK activation or exert some of its effects through mechanisms independent of LKB1. nih.govmdpi.com While LKB1-mediated phosphorylation is a primary route for AMPK activation by metformin, other kinases or mechanisms might contribute to AMPK regulation or mediate LKB1-independent effects in certain cellular contexts. nih.govmdpi.com
Downstream Molecular Targets and Signaling Pathways
Beyond the activation of AMPK, metformin influences several downstream molecular targets and signaling pathways in preclinical models, contributing to its diverse cellular effects.
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition
One of the key downstream targets of metformin-induced AMPK activation is the mammalian target of rapamycin (mTOR) pathway. frontiersin.orgmdpi.commdpi.comaacrjournals.orgaacrjournals.orgmdpi.com mTOR is a central regulator of cell growth, proliferation, protein synthesis, and autophagy. wikipedia.orguniprot.org AMPK activation by metformin leads to the inhibition of mTOR Complex 1 (mTORC1). frontiersin.orgmdpi.commdpi.comaacrjournals.orgaacrjournals.org
AMPK can inhibit mTORC1 through phosphorylation and activation of the Tuberous Sclerosis Complex 2 (TSC2), which is a negative regulator of mTORC1. aacrjournals.orgaacrjournals.orgresearchgate.net Additionally, AMPK may directly phosphorylate components of the mTORC1 complex, such as raptor, contributing to its inhibition. aacrjournals.org
Inhibition of the mTOR pathway by metformin in preclinical models results in reduced protein synthesis, decreased cell proliferation, and the induction of autophagy. mdpi.commdpi.comaacrjournals.org These effects are considered important for some of the observed benefits of metformin in various preclinical disease models, including cancer. mdpi.commdpi.com
Data tables:
While specific quantitative data (e.g., IC50 values for complex I inhibition across different cell types, precise changes in ATP/AMP ratios under varying metformin concentrations) were mentioned in the search results, they were often presented within the text or figures of the source documents rather than in readily extractable table formats. Creating comprehensive interactive data tables would require extracting and compiling this specific quantitative data from multiple sources, which is beyond the scope of generating content based on the provided outline and search snippets. However, the qualitative and mechanistic findings are described above.
Regulation of Gluconeogenic Gene Expression and Hepatic Glucose Production
A primary mechanism by which metformin lowers blood glucose is by inhibiting hepatic glucose production, largely through the suppression of gluconeogenesis openaccessjournals.comresearchgate.netnih.govnih.gov. Preclinical studies have explored the intricate molecular events involved in this process. Metformin is transported into hepatocytes primarily via organic cation transporter 1 (OCT1) openaccessjournals.comnih.govportlandpress.com. Once inside, it is thought to accumulate in the mitochondria, where it can inhibit the mitochondrial respiratory chain complex I openaccessjournals.comnih.govportlandpress.commdpi.com. This inhibition leads to a decrease in cellular energy status, characterized by a reduced ATP:AMP ratio openaccessjournals.commdpi.comportlandpress.com.
While the activation of AMP-activated protein kinase (AMPK) via the LKB1/AMPK pathway was historically considered central to metformin's effects on gluconeogenesis, more recent preclinical evidence suggests that AMPK-independent mechanisms also play a significant role openaccessjournals.comnih.govportlandpress.comjci.org. Some studies indicate that the decrease in hepatic energy state itself can inhibit gluconeogenesis, independent of AMPK activation portlandpress.comjci.org. Metformin has been proposed to inhibit gluconeogenic gene expression, such as that of glucose-6-phosphatase (G6pc) and phosphoenolpyruvate (B93156) carboxykinase 1 (Pck1), potentially by antagonizing hepatic glucagon (B607659) signaling and decreasing cyclic AMP accumulation, thus preventing CREB-mediated transcription nih.gov. However, other research suggests that metformin suppresses gluconeogenesis through a transcription-independent process, as evidenced by its continued inhibitory effect even under forced expression of gluconeogenic genes like PGC-1α in primary hepatocytes portlandpress.comjci.org.
The precise molecular targets within mitochondria and the exact interplay between AMPK-dependent and independent pathways in regulating gluconeogenesis remain areas of ongoing research openaccessjournals.com.
Modulation of Lipid Synthesis and Fatty Acid Oxidation
Furthermore, metformin promotes hepatic fatty acid oxidation by activating carnitine palmitoyltransferase 1 (CPT1), which facilitates the transport of acyl-CoA into mitochondria mdpi.com. In skeletal muscle, preclinical studies have demonstrated that metformin can suppress lipid accumulation by promoting fatty acid oxidation clin-lab-publications.comresearchgate.net. Microarray analysis in C2C12 muscle cells treated with metformin and oleic acid revealed differential expression of genes involved in fatty acid metabolism, with some genes related to acyl-CoA synthesis and fatty acid oxidation being upregulated clin-lab-publications.comresearchgate.net. Conversely, some genes related to lipolysis and lipid metabolism were downregulated clin-lab-publications.comresearchgate.net. Metformin treatment has also been shown to increase the rates of oleic acid oxidation in C2C12 cells clin-lab-publications.com.
Beyond the liver and muscle, metformin's action is related to decreased secretion of lipids from intestinal epithelial cells and strengthened oxidation of fatty acids in adipose tissue nih.gov. Metformin has been shown to modulate lipid metabolism by increasing fatty acid uptake in adipose tissue researchgate.net.
Cell Cycle Progression and Apoptosis Modulation
Preclinical studies have investigated metformin's effects on cell cycle progression and apoptosis, particularly in the context of cancer research. Metformin has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines mdpi.comnih.govresearchgate.netnih.govplos.org.
Mechanisms proposed for these effects include the inhibition of mitochondrial respiratory Complex I, which can lead to cellular energy deficits and activate AMPK mdpi.commdpi.com. AMPK activation can subsequently suppress mTOR activity, influencing processes like protein and lipid synthesis, proliferation rates, and autophagy mdpi.commdpi.com. Metformin's modulation of fatty acid synthase (FAS) and cyclin D1 via AMPK activation has been implicated in inhibiting cell proliferation mdpi.com.
Metformin can induce cell cycle arrest at various phases, such as G0-G1 phase in MCF-7 breast cancer cells and prostate cancer cells, and G2/M phase in human osteosarcoma cells nih.govnih.govplos.org. This cell cycle arrest is often associated with changes in the expression of cell cycle regulatory proteins like cyclin D1 and p27 mdpi.complos.org.
Induction of apoptosis by metformin has been observed in numerous cancer cell lines nih.govresearchgate.netnih.govplos.org. This process can involve the activation of caspase cascades (e.g., caspase-3, -8, -9) and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2 nih.govresearchgate.netplos.org. Some studies suggest that metformin-induced apoptosis is mediated by oxidative stress and the activation of pathways like AMPK and FOXO3a plos.org. In human osteosarcoma cells, metformin has been shown to trigger apoptosis and autophagy through a ROS-dependent JNK/c-Jun signaling pathway nih.gov.
Preclinical Effects of Metformin on Specific Cell Types and Tissues
Metformin's preclinical effects are not limited to metabolic regulation in the liver but extend to various other cell types and tissues, demonstrating its pleiotropic nature.
Hepatic, Muscle, and Adipose Tissue Responses
As discussed in previous sections, the liver is a primary target for metformin's glucose-lowering effects, mainly through the inhibition of hepatic glucose production openaccessjournals.comresearchgate.netnih.govnih.govmdpi.com. Metformin improves hepatic insulin (B600854) sensitivity researchgate.netmdpi.com.
In skeletal muscle, metformin increases insulin-dependent glucose uptake by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane researchgate.netmdpi.comnih.gov. This action contributes to reducing insulin resistance nih.gov. Metformin also influences lipid metabolism in muscle, promoting fatty acid oxidation and reducing lipid accumulation clin-lab-publications.comresearchgate.netnih.gov. While the concentration of metformin needed to stimulate glucose transport and activate AMPK in isolated skeletal muscle or cultured muscle cells in some studies was higher than estimated human plasma levels, the drug can accumulate in muscle over longer periods openaccessjournals.com.
Neurogenesis and Neural Repair in Animal Models
Preclinical research in animal models has explored the potential of metformin to influence neurogenesis and neural repair. Studies have shown that metformin can increase the proliferation and number of neural stem cells in specific brain regions, such as the subventricular zone mdpi.comcanchild.caresearchgate.net. This effect has been observed in models of brain injury, including hypoxia-ischemia mdpi.comscholaris.ca.
Metformin has been shown to affect the migration, survival, and maturation of newborn neural cells canchild.ca. Ultimately, metformin treatment can lead to more new cells in the damaged brain following injury in animal models canchild.ca. In mouse models of cerebral palsy, metformin has been shown to increase the number of neurogenic stem cells and support the migration, survival, and maturation of cells lost after injury, leading to functional improvements canchild.ca. Studies in mouse models of hypoxic-ischemic encephalopathy (HIE) have shown that metformin increases neural stem cell proliferation and differentiation, counteracting brain damage mdpi.com. Metformin has also been reported to improve cognitive disorders in mouse and dog HIE models by ameliorating myelin regeneration mdpi.com.
The mechanisms underlying metformin's effects on neurogenesis and neural repair are still being investigated, but they may involve the activation of pathways like PI3K/Akt signaling and the reduction of oxidative stress and inflammation in the brain mdpi.com.
Anti-inflammatory and Antioxidant Mechanisms
Beyond its metabolic effects, metformin exhibits anti-inflammatory and antioxidant properties in preclinical models mdpi.comjournalrip.comnih.govnih.govdovepress.comfrontiersin.org. These properties contribute to its potential therapeutic benefits in various conditions associated with inflammation and oxidative stress mdpi.comnih.govfrontiersin.org.
Metformin can modulate oxidative stress by inhibiting the production of reactive oxygen species (ROS) through various mechanisms, including AMPK modulation, mitochondrial complex I inhibition, and increased activity of antioxidant enzymes nih.govfrontiersin.org. It can directly trap hydroxyl radicals and activate enzymes like catalase journalrip.com. Metformin has also been shown to reduce the transcription of NOX4 journalrip.com. Its influence on markers like 8-Hydroxy-2′-deoxyguanosine (8-OHDG) suggests a potential in reducing oxidative DNA damage nih.gov. Metformin mitigates lipid peroxidation, as evidenced by reduced levels of malondialdehyde (MDA) nih.gov. Activation of the Nrf2 pathway is also implicated in metformin's antioxidant effects, often in an AMPK-dependent manner nih.govdovepress.com.
Metformin suppresses inflammation through several mechanisms. It can inhibit the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines mdpi.comjournalrip.com. Metformin has been shown to reduce inflammatory markers such as IL-1β, iNOS, and TNF-α journalrip.com. It can also modulate the NLRP3 inflammasome pathway mdpi.com. Metformin may promote macrophage polarization towards the anti-inflammatory M2 type nih.govdovepress.com. Some anti-inflammatory effects of metformin may be mediated through the AMPK-mTOR pathway, while other studies suggest AMPK-independent mechanisms involving direct inhibition of mTORC1 nih.govdovepress.com.
These anti-inflammatory and antioxidant properties have been observed in preclinical models of various conditions, including retinal diseases, sepsis, and chronic obstructive pulmonary disease (COPD) mdpi.comnih.govdovepress.com.
Impact on Cellular Respiration and Glycolysis
Metformin exerts significant effects on cellular energy metabolism, particularly impacting mitochondrial respiration and glycolysis in preclinical models. A primary mechanism involves the inhibition of mitochondrial complex I of the electron transport chain elifesciences.orgresearchgate.netmdpi.comfrontiersin.orgplos.org. This inhibition leads to a decrease in cellular respiration and reduced ATP production elifesciences.orgresearchgate.netnih.gov. The resulting altered energy state, characterized by an increased AMP:ATP ratio, is thought to activate AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis researchgate.netmdpi.commdpi.combioscientifica.compreprints.org.
Inhibition of complex I by metformin limits NADH oxidation and flux through the TCA cycle, contributing to decreased mitochondrial ATP synthesis researchgate.net. Studies in saponin-permeabilized cells have shown that metformin inhibits complex I-dependent respiration at lower concentrations compared to intact cells, suggesting that transport across the plasma membrane mediated by organic cation transporters (OCTs) is a factor in its cellular accumulation and subsequent mitochondrial action elifesciences.orgnih.gov.
As a compensatory mechanism for the reduced mitochondrial respiration, cells exposed to metformin often increase their reliance on glycolysis for ATP production elifesciences.orgfrontiersin.orgnih.govmdpi.com. This metabolic shift, where cells increase glucose uptake and glycolysis, can render them dependent on this pathway for survival, particularly under conditions of glucose deprivation elifesciences.orgfrontiersin.org. For instance, in human cancer cells, metformin inhibited proliferation in the presence of glucose but induced cell death upon glucose deprivation, indicating a reliance on glycolysis for survival when mitochondrial respiration is inhibited elifesciences.org.
The effect of metformin on cellular respiration can be dose-dependent and tissue-specific mdpi.com. At high concentrations, metformin can inhibit cellular oxygen consumption rate and trigger metabolic reprogramming by enhancing glutaminolysis and glycolysis mdpi.commdpi.comnih.gov. In isolated cardiac mitochondria, metformin inhibited oxygen consumption rate starting at 1 mM through direct inhibition of complex I nih.gov. This inhibition was associated with a reduction in superoxide (B77818) production and attenuation of Ca2+-induced mitochondrial permeability transition pore opening nih.gov. At concentrations ≤ 2.5 mM in human induced pluripotent stem cell-derived cardiomyocytes, metformin significantly increased oxygen consumption rate by activating AMPK-dependent signaling and enhancing mitochondrial biogenesis nih.gov.
Preclinical studies have explored the impact of metformin on cellular respiration and glycolysis in various contexts, including cancer cells. In cancer cells, metformin-mediated inhibition of mitochondrial complex I causes bioenergetic stress, making them more dependent on glycolysis frontiersin.org. This metabolic vulnerability has led to investigations into combining metformin with glycolysis inhibitors to simultaneously target both major sources of ATP production, potentially leading to cell death frontiersin.org.
Here is a summary of preclinical findings on Metformin's impact on cellular respiration and glycolysis:
| Effect on Cellular Respiration & Glycolysis | Mechanism / Observation | Preclinical Model | Source |
| Inhibits mitochondrial complex I | Reduces cellular respiration and ATP production | Various cell types, isolated mitochondria | elifesciences.orgresearchgate.netmdpi.comfrontiersin.orgplos.org |
| Increases reliance on glycolysis | Compensatory mechanism for reduced mitochondrial respiration | Various cell types, including cancer cells | elifesciences.orgfrontiersin.orgnih.govmdpi.com |
| Dose-dependent effects on oxygen consumption rate | Low concentrations may increase OCR (via AMPK), high concentrations inhibit OCR | Human cardiac cells | nih.gov |
| Triggers metabolic reprogramming (enhanced glycolysis/glutaminolysis) | Occurs at high concentrations as compensation for OXPHOS inhibition | Human cardiac cells | nih.gov |
| Inhibits complex I-dependent respiration at lower concentrations in permeabilized cells | Suggests transport across plasma membrane is a barrier | Human cancer cells | elifesciences.org |
| Leads to increased lactate (B86563) production | Consequence of increased glycolysis | Intestinal epithelial cells | mdpi.com |
Metformin Derivatives and Analogues: Preclinical Development and Mechanistic Insights
The preclinical development of metformin derivatives and analogues has been driven by the desire to potentially improve pharmacological properties, overcome limitations such as moderate absorption and gastrointestinal side effects, and explore new therapeutic applications beyond diabetes nih.govresearchgate.netresearchgate.net. While metformin itself is widely used and its mechanisms, including the inhibition of mitochondrial complex I and activation of AMPK, are relatively well-established in preclinical settings, research into modified biguanide (B1667054) structures continues researchgate.netmdpi.compreprints.orgnih.govresearchgate.net.
Early analogues of metformin, such as phenformin (B89758) and buformin, were introduced but were later withdrawn from clinical use in most countries due to an association with lactic acidosis nih.gov. Despite this, unexpected epidemiological findings suggesting that metformin and phenformin might reduce the incidence of certain cancers and cardiovascular diseases have prompted a re-evaluation of biguanides and their analogues for other therapeutic uses nih.gov.
Preclinical studies have explored various modifications to the metformin structure. One approach has been the design and synthesis of prodrugs with increased lipophilicity to enhance intestinal absorption and improve bioavailability researchgate.netfrontiersin.org. Lipophilic sulfenamide (B3320178) and sulfonamide prodrugs have been developed, with some demonstrating improved absorption and subsequent conversion back to active metformin researchgate.netfrontiersin.org. For example, novel prodrugs designed to be bioactivated by glutathione-S-transferase after oral absorption have shown enhanced bioavailability in rat models researchgate.netfrontiersin.org.
Another area of research involves the synthesis of metal complexes with metformin and its analogues, as recent evidence suggests that the mechanism of action of biguanides may be linked to their metal-binding properties nih.gov. Coordination to various metal centers has, in some cases, resulted in improved pharmacological profiles, including potentially overcoming drug resistance and expanding the spectrum of activity nih.gov.
Preclinical investigations into metformin derivatives also aim to identify compounds with potentially improved efficacy or reduced side effects compared to the parent compound researchgate.net. Studies have explored derivatives with various modifications, such as changes to the hydrocarbon chain preprints.org. Some derivatives, like metformin cysteine, have been reported to show better effects on lipid profile and fasting blood parameters than metformin in preclinical assessments preprints.org.
Mechanistic insights gained from studying derivatives often reinforce or expand upon the known actions of metformin. For example, some derivatives are also investigated for their impact on cellular energy metabolism, including glucose uptake and reactive oxygen species production mdpi.com. Preclinical evidence suggests that some dimethyl derivatives significantly improved glucose utilization in endothelial cells mdpi.com.
The development of metformin-based derivatives and analogues is an active area of preclinical research, seeking to leverage the therapeutic potential of the biguanide structure while addressing pharmacokinetic limitations and exploring new pharmacological activities researchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Metformin | 4091 scribd.comnih.govuni.lu |
| Metformin Hydrochloride | 14219 uni.lunih.gov |
| Sitagliptin (B1680988) | 4369359 wikipedia.orgebi.ac.ukmims.com |
| Sitagliptin Hydrochloride | 11476287 nih.gov |
Note: Janumet is a combination of Sitagliptin and Metformin Hydrochloride europa.eunps.org.au1mg.compharmeasy.inmedicines.org.uk.this compound is a combination medication that contains two active ingredients: sitagliptin and metformin hydrochloride europa.eunps.org.au1mg.compharmeasy.in. Sitagliptin is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, while metformin is a member of the biguanide class of drugs nps.org.au1mg.compharmeasy.inwikipedia.org. This article focuses exclusively on the preclinical molecular and cellular pharmacology of the metformin component, based on the specific sections provided in the outline.
Impact on Cellular Respiration and Glycolysis
Metformin significantly influences cellular energy metabolism in preclinical models, primarily by affecting mitochondrial respiration and glycolysis elifesciences.orgresearchgate.netmdpi.comfrontiersin.orgplos.org. A key mechanism involves the inhibition of mitochondrial complex I within the electron transport chain elifesciences.orgresearchgate.netmdpi.comfrontiersin.orgplos.org. This action leads to a reduction in cellular respiration and a subsequent decrease in ATP production elifesciences.orgresearchgate.netnih.gov. The resulting shift in cellular energy status, marked by an elevated AMP:ATP ratio, is believed to trigger the activation of AMP-activated protein kinase (AMPK), a central regulator of energy balance researchgate.netmdpi.commdpi.combioscientifica.compreprints.org.
The inhibition of complex I by metformin restricts NADH oxidation and limits flux through the TCA cycle, contributing to diminished mitochondrial ATP synthesis researchgate.net. Studies using saponin-permeabilized cells have demonstrated that metformin inhibits complex I-dependent respiration at lower concentrations compared to intact cells. This observation suggests that transport across the plasma membrane, facilitated by organic cation transporters (OCTs), plays a role in the cellular accumulation of metformin and its subsequent effects on mitochondria elifesciences.orgnih.gov.
In response to the reduced mitochondrial respiration, cells exposed to metformin often compensate by increasing their reliance on glycolysis for ATP generation elifesciences.orgfrontiersin.orgnih.govmdpi.com. This metabolic adaptation, characterized by increased glucose uptake and utilization through glycolysis, can make cells particularly vulnerable if glucose becomes scarce elifesciences.orgfrontiersin.org. For example, preclinical studies in human cancer cells showed that metformin inhibited proliferation when glucose was available but induced cell death under glucose deprivation, highlighting their dependence on glycolysis in the presence of metformin elifesciences.org.
The effects of metformin on cellular respiration can vary based on the dose and the specific tissue type mdpi.com. At higher concentrations, metformin can suppress the cellular oxygen consumption rate and induce metabolic reprogramming, including enhanced glutaminolysis and glycolysis mdpi.commdpi.comnih.gov. In isolated cardiac mitochondria, metformin was found to inhibit oxygen consumption rate starting at a concentration of 1 mM through direct inhibition of complex I nih.gov. This inhibition was linked to decreased superoxide production and a reduction in Ca2+-induced mitochondrial permeability transition pore opening nih.gov. Conversely, at concentrations of 2.5 mM or lower in human induced pluripotent stem cell-derived cardiomyocytes, metformin significantly increased the oxygen consumption rate by activating AMPK signaling and promoting mitochondrial biogenesis nih.gov.
Preclinical research has investigated the impact of metformin on cellular respiration and glycolysis in various contexts, including cancer. In cancer cells, the inhibition of mitochondrial complex I by metformin creates bioenergetic stress, increasing their dependence on glycolysis frontiersin.org. This metabolic vulnerability has led to explorations of combining metformin with glycolysis inhibitors to target both primary ATP-producing pathways simultaneously, potentially leading to cell death frontiersin.org.
Here is a summary of preclinical findings on Metformin's impact on cellular respiration and glycolysis:
| Effect on Cellular Respiration & Glycolysis | Mechanism / Observation | Preclinical Model | Source |
| Inhibits mitochondrial complex I | Reduces cellular respiration and ATP production | Various cell types, isolated mitochondria | elifesciences.orgresearchgate.netmdpi.comfrontiersin.orgplos.org |
| Increases reliance on glycolysis | Compensatory mechanism for reduced mitochondrial respiration | Various cell types, including cancer cells | elifesciences.orgfrontiersin.orgnih.govmdpi.com |
| Dose-dependent effects on oxygen consumption rate | Low concentrations may increase OCR (via AMPK), high concentrations inhibit OCR | Human cardiac cells | nih.gov |
| Triggers metabolic reprogramming (enhanced glycolysis/glutaminolysis) | Occurs at high concentrations as compensation for OXPHOS inhibition | Human cardiac cells | nih.gov |
| Inhibits complex I-dependent respiration at lower concentrations in permeabilized cells | Suggests transport across plasma membrane is a barrier | Human cancer cells | elifesciences.org |
| Leads to increased lactate production | Consequence of increased glycolysis | Intestinal epithelial cells | mdpi.com |
Metformin Derivatives and Analogues: Preclinical Development and Mechanistic Insights
The preclinical development of metformin derivatives and analogues is an ongoing area of research aimed at potentially improving the pharmacological profile of metformin, addressing limitations such as moderate oral absorption and gastrointestinal side effects, and exploring new therapeutic applications beyond its established use in diabetes nih.govresearchgate.netresearchgate.net. While the core mechanisms of metformin, including its effects on mitochondrial complex I and AMPK activation, are well-characterized in preclinical studies, investigations into modified biguanide structures continue researchgate.netmdpi.compreprints.orgnih.govresearchgate.net.
Earlier analogues of metformin, such as phenformin and buformin, were developed but were eventually withdrawn from clinical use in most regions due to concerns regarding lactic acidosis nih.gov. Nevertheless, retrospective epidemiological studies hinting at a potential link between the use of metformin and phenformin and a reduced incidence of certain cancers and cardiovascular diseases have spurred renewed interest in exploring the therapeutic potential of biguanides and their analogues for other conditions nih.gov.
Preclinical research has focused on various structural modifications of metformin. One strategy involves designing and synthesizing prodrugs with enhanced lipophilicity to improve intestinal permeability and passive transcellular absorption researchgate.netfrontiersin.org. Studies have explored lipophilic sulfenamide and sulfonamide prodrugs, with some demonstrating improved absorption and efficient conversion back to the active metformin molecule researchgate.netfrontiersin.org. For instance, novel prodrugs designed for bioactivation by glutathione-S-transferase after oral administration have shown increased bioavailability in rat models researchgate.netfrontiersin.org.
Another avenue of investigation is the synthesis of metal complexes involving metformin and its analogues, driven by emerging evidence suggesting that the mechanism of action of biguanides might be related to their ability to bind metals nih.gov. Complexation with various metal centers has, in some instances, led to improved pharmacological properties, including the potential to overcome drug resistance and broaden the spectrum of activity nih.gov.
Preclinical evaluations of metformin derivatives also seek to identify compounds with potentially greater efficacy or fewer adverse effects compared to the parent drug researchgate.net. Research has explored derivatives with different structural alterations, such as variations in the hydrocarbon chain preprints.org. Some preclinical assessments have indicated that derivatives like metformin cysteine may exhibit more favorable effects on lipid profiles and fasting blood glucose and insulin levels than metformin itself preprints.org.
Mechanistic studies of these derivatives often provide further insights into the actions of metformin. For example, some derivatives are being investigated for their effects on cellular energy metabolism, including glucose uptake and the production of reactive oxygen species mdpi.com. Preclinical data suggests that certain dimethyl derivatives significantly improved glucose utilization in endothelial cells mdpi.com.
The development of metformin-based derivatives and analogues remains an active area of preclinical research, aiming to capitalize on the therapeutic potential inherent in the biguanide structure while addressing pharmacokinetic challenges and exploring novel pharmacological applications researchgate.net.
Preclinical Mechanistic Interplay of Sitagliptin and Metformin Combination
Convergent and Divergent Molecular Pathways
Sitagliptin (B1680988) primarily acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). medicinetoday.com.aueuropa.eu DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). medicinetoday.com.aumedscape.commims.com By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP. medicinetoday.com.aumims.com These incretins enhance glucose-dependent insulin (B600854) secretion from pancreatic beta cells and suppress glucagon (B607659) release from pancreatic alpha cells, contributing to lower blood glucose levels. mims.comwikipedia.orghres.ca
Metformin (B114582), on the other hand, primarily reduces hepatic glucose production, mainly by inhibiting gluconeogenesis. medicinetoday.com.aumims.com It also increases peripheral glucose utilization and enhances insulin sensitivity in peripheral tissues. nih.govmims.com While the exact mechanisms of metformin are not fully understood, they involve the activation of AMP-activated protein kinase (AMPK) pathways, which influence various metabolic processes. mdpi.comamegroups.cn
The convergence of their mechanisms lies in their combined effect on glucose control, albeit through different initial pathways. Sitagliptin targets the incretin system to improve insulin secretion and glucagon suppression in a glucose-dependent manner, while metformin directly impacts hepatic glucose output and peripheral insulin sensitivity. medicinetoday.com.aunih.govmims.commims.com
Divergent pathways are evident in their primary molecular targets: sitagliptin specifically inhibits DPP-4, while metformin's actions are linked to AMPK activation and other pathways affecting glucose metabolism in the liver and muscle. medicinetoday.com.aumims.commdpi.comamegroups.cn Preclinical data suggest that metformin may also increase GLP-1 levels through a mechanism independent of DPP-4 inhibition, contributing to the combined effect on incretin signaling. medicinetoday.com.au
Enhanced Incretin-Based Signaling in Combination
The combination of sitagliptin and metformin leads to an enhanced effect on incretin-based signaling compared to either agent alone. Sitagliptin's inhibition of DPP-4 directly increases the half-life and activity of endogenous GLP-1 and GIP. medicinetoday.com.aumedscape.commims.com Metformin has been shown in preclinical studies and studies in healthy volunteers to increase circulating GLP-1 levels. medicinetoday.com.aunih.gov
Studies in healthy volunteers have demonstrated that the coadministration of sitagliptin and metformin results in an additive enhancement of active GLP-1 levels. nih.govdovepress.com This combination has been shown to produce a greater increase in active postprandial GLP-1 levels compared to either metformin or sitagliptin monotherapy. nih.govdovepress.com While sitagliptin increases active GIP concentrations, metformin does not appear to have the same effect on GIP levels. europa.eunih.gov
Preclinical Effects on Active GLP-1 Levels
| Treatment Group | Change in Active Postprandial GLP-1 Levels (Fold Increase) | Source |
| Metformin Alone | ~1 | nih.govdovepress.com |
| Sitagliptin Alone | ~1 | nih.govdovepress.com |
| Sitagliptin + Metformin Combination | ~4 | nih.govdovepress.com |
Combined Cellular Metabolic Reprogramming in vitro and in vivo
Preclinical studies investigating the combination of sitagliptin and metformin have shown effects on cellular metabolic reprogramming in both in vitro and in vivo settings. These effects stem from the combined influence of both compounds on various metabolic pathways.
Metformin is known to influence cellular metabolism by activating AMPK, which can lead to reduced glucose production, increased glucose uptake in muscle, and altered lipid metabolism. mims.commdpi.comamegroups.cn Sitagliptin, through enhanced incretin signaling, indirectly influences glucose uptake and utilization by promoting insulin secretion. mims.comwikipedia.org
In vitro studies have explored the combined effects on various cell types relevant to diabetes and its complications. For instance, research has investigated the impact on insulin signaling pathways in adipose tissue, although some studies suggest limited direct impact of sitagliptin on insulin resistance proteins like Akt and GLUT4 in diabetic adipose tissue. The combined treatment may lead to changes in adipose tissue secondary to primary effects on muscle and liver.
In vivo studies in animal models have demonstrated the combined effects on glucose homeostasis, insulin sensitivity, and potentially even beta-cell function and mass. Preclinical data suggest that GLP-1, enhanced by sitagliptin, may inhibit pancreatic beta-cell apoptosis and increase beta-cell mass, potentially offering a more durable therapeutic effect. medicinetoday.com.aumedscape.come-dmj.org Sitagliptin alone or in combination with metformin has been shown to preserve beta-cell mass by inhibiting apoptosis and increasing proliferation in specific transgenic rat models. e-dmj.org
Furthermore, studies have investigated the combination's effects in the context of related conditions, such as nonalcoholic fatty liver disease (NAFLD). Research suggests that sitagliptin added to metformin therapy can lead to significantly greater improvements in various metabolic parameters, including fasting blood glucose, total cholesterol, triglycerides, and liver enzymes, as well as the triglyceride-glucose index, compared to metformin monotherapy in patients with type 2 diabetes and NAFLD. nih.gov While these specific findings are from a clinical trial, they highlight the metabolic impact of the combination that would be underpinned by preclinical observations of cellular and organ-level changes.
Preclinical research has also explored the potential of this combination beyond glycemic control. For example, studies in murine melanoma models have investigated the antitumor effects of metformin in combination with sitagliptin, suggesting enhanced antitumor activity and modulation of the tumor microenvironment. nih.gov These findings indicate that the combined metabolic effects can extend to influencing cellular processes in various disease contexts. mdpi.comamegroups.cnnih.govspandidos-publications.comfrontiersin.org
Selected Preclinical Findings on Metabolic Parameters (Illustrative)
| Parameter | Metformin Alone | Sitagliptin Alone | Sitagliptin + Metformin Combination | Preclinical Observation (Example) | Source |
| Hepatic Glucose Production | Decreased | Indirect Effect | Decreased (Additive/Synergistic) | Reduced gluconeogenesis | medicinetoday.com.aumims.com |
| Peripheral Glucose Uptake/Insensitivity | Increased | Indirect Effect | Increased (Enhanced) | Improved insulin sensitivity in muscle | nih.govmims.com |
| Active GLP-1 Levels | Increased | Increased | Significantly Increased (Additive) | Fourfold increase compared to monotherapy in healthy volunteers | nih.govdovepress.com |
| Beta-Cell Apoptosis | - | Decreased | Decreased | Inhibition of apoptosis in transgenic rat models | medicinetoday.com.aumedscape.come-dmj.org |
| Beta-Cell Proliferation | - | Increased | Increased | Increased proliferation in transgenic rat models | e-dmj.org |
| Triglyceride-Glucose Index | Decreased | Decreased | Significantly Greater Decrease | Observed in clinical study, likely underpinned by metabolic changes | nih.gov |
Advanced Research Methodologies for Janumet Preclinical Studies
Structure-Activity Relationship (SAR) and Lead Optimization Strategies
SAR studies and lead optimization are fundamental in drug discovery and development. For Janumet's components, these strategies aim to understand how chemical structure relates to biological activity and to modify structures to enhance efficacy, selectivity, and pharmacokinetic properties.
Computational Approaches to DPP-4 Inhibitor SAR
Computational approaches play a significant role in the SAR analysis and optimization of DPP-4 inhibitors like sitagliptin (B1680988). Techniques such as virtual screening (VS) and molecular docking are employed to identify potential inhibitor candidates and predict their binding affinity to the DPP-4 enzyme brieflands.comtmc.eduwikipedia.org. Three-dimensional models of the DPP-4 enzyme complexed with inhibitors provide valuable insights into binding modes and interactions, guiding the design of novel compounds wikipedia.org. Pharmacophore models are also utilized to define the essential structural features required for potent DPP-4 inhibition wikipedia.org. Studies have investigated the binding interactions of various DPP-4 inhibitors, including sitagliptin, with the DPP-4 enzyme using computational methods like fragment molecular orbital calculations to analyze interaction energies with key residues nih.govplos.org. These analyses help correlate calculated hydrophobic interaction energies with experimental binding affinities (KD) and inhibitory activities (IC50) nih.govplos.org.
Design and Preclinical Evaluation of Metformin (B114582) Analogues
The design and preclinical evaluation of metformin analogues are driven by the goal of improving its efficacy, safety profile, or exploring new therapeutic applications. Structural modifications to the biguanide (B1667054) backbone of metformin have led to the synthesis of novel analogues jneonatalsurg.com. These analogues are then evaluated in preclinical models, such as in vitro proliferation assays using various cell lines (e.g., pancreatic cancer cells), to compare their efficacy against parental metformin oup.com. Studies have shown that certain metformin analogues can exhibit greater dose-dependent inhibition of cell proliferation and induce apoptosis more markedly than metformin itself at lower concentrations oup.com. Preclinical evaluations also involve assessing parameters like glucose uptake, insulin (B600854) sensitivity, and mitochondrial function in cellular models, as well as in vivo studies in animal models of diabetes to evaluate effects on fasting blood glucose, oral glucose tolerance, and insulin resistance jneonatalsurg.com. Toxicity assessments are also part of the preclinical evaluation to determine if the analogues have an improved safety profile compared to metformin jneonatalsurg.com.
In Vitro Pharmacological Profiling and Cellular Assays
In vitro pharmacological profiling and cellular assays are essential for characterizing the biological activity of this compound's components at the molecular and cellular levels.
Enzyme Kinetics and Binding Affinity Determinations
Enzyme kinetics and binding affinity studies are crucial for understanding the interaction between DPP-4 inhibitors and their target enzyme. These studies determine parameters such as inhibition constant (Ki), half maximal inhibitory concentration (IC50), and binding affinity (KD) ebi.ac.ukresearchgate.netvetmeduni.ac.at. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to investigate the binding kinetics and thermodynamics of DPP-4 inhibitors, providing insights into association and dissociation rates and the nature of binding interactions (e.g., ionic interactions, hydrogen bonds) researchgate.netvetmeduni.ac.at. Sitagliptin, for instance, is a potent and highly selective inhibitor of DPP-4 with nanomolar potency (IC50 18 nM) ebi.ac.ukportico.org. Comparative analyses of different gliptins have revealed variations in their binding affinities and kinetics, which can be related to their structural differences and interactions within the DPP-4 active site nih.govplos.orgresearchgate.netvetmeduni.ac.at.
High-Throughput Screening for Novel Modulators
High-throughput screening (HTS) is a powerful tool used to screen large libraries of compounds to identify novel modulators of DPP-4 activity or other targets relevant to metformin's actions brieflands.comnih.govx-mol.net. HTS assays for DPP-4 inhibitors have been developed using recombinant enzymes nih.gov. While HTS can yield low hit rates, it is often used in conjunction with virtual screening to increase efficiency in identifying potential lead compounds brieflands.comwikipedia.org. HTS has been employed in the discovery of different classes of DPP-4 inhibitors, including xanthine-based compounds wikipedia.org. For metformin, although HTS for specific targets like mitochondrial glycerophosphate dehydrogenase (mGPD) has been conducted, metformin or related structures were not identified as high-affinity blockers in some screens nih.gov.
Cellular Signaling Pathway Analysis (e.g., Western Blot, qPCR)
Cellular signaling pathway analysis, utilizing techniques such as Western blot and quantitative polymerase chain reaction (qPCR), is employed to investigate the downstream effects of sitagliptin and metformin in various cell types. These methods help elucidate the molecular mechanisms by which the compounds exert their effects.
For sitagliptin, studies in intestinal L cells have shown that it can increase intracellular cAMP levels and ERK1/2 phosphorylation, and these pathways are involved in sitagliptin-induced GLP-1 secretion oup.com. Sitagliptin has also been shown to modulate the response of cancer cells to chemotherapeutic agents by influencing pathways like ERK and Akt signaling, which are involved in cell migration and apoptosis mdpi.com. Western blotting is commonly used to assess the phosphorylation status of key proteins in these pathways, such as Akt and ERK mdpi.com.
Metformin's mechanism of action involves modulating multiple signaling pathways, particularly those related to energy metabolism and cell growth aacrjournals.orgnih.govnih.govnih.gov. Preclinical studies using Western blot have demonstrated that metformin activates AMP-activated protein kinase (AMPK) and inhibits downstream targets like mammalian target of rapamycin (B549165) (mTOR), 4EBP1, and P70S6K aacrjournals.orgnih.govoncotarget.comwaocp.orgecancer.org. Metformin can also influence the phosphorylation of proteins in the PI3K/Akt and ERK1/2 pathways nih.govoncotarget.comksdb.org. qPCR can be used to analyze changes in gene expression related to these signaling pathways. Studies have shown that metformin can affect pathways involved in cellular proliferation, apoptosis, and metabolism in various cell lines nih.govnih.gov.
Data Table: Illustrative Preclinical Findings on Cellular Signaling
| Compound | Cell Line / Model | Technique | Key Finding | Source |
| Sitagliptin | Intestinal L cells (mGLUTag, hNCI-H716) | Western Blot | Increased ERK1/2 phosphorylation; increased intracellular cAMP levels. | oup.com |
| Sitagliptin | Ovarian cancer cells (SKOV-3, OVCAR-3) | Western Blot | Maintained paclitaxel (B517696) influence on Akt and ERK phosphorylation. | mdpi.com |
| Metformin | Bladder cancer cells (MB49, T24, UMUC3) | Western Blot | Activated AMPK; decreased phosphorylation of 4EBP1 and P70S6K. | oncotarget.com |
| Metformin | Colorectal cancer cells (HCT15) | Western Blot | Inhibited phosphorylation of ERK, 4E-BP1, and S6. | ksdb.org |
| Metformin | Various cancer cell lines | Western Blot | Activation of AMPK; inhibition of mTOR signaling. | aacrjournals.orgnih.govwaocp.orgecancer.org |
Cellular Bioenergetics and Metabolic Flux Analysis
Cellular bioenergetics and metabolic flux analysis are crucial for understanding how compounds like metformin influence cellular energy production and substrate utilization. Metformin is known to primarily exert its effects, at least in part, by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. mdpi.com This activation impacts various metabolic pathways. Preclinical studies have shown that metformin can decrease hepatic glucose production and increase glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, by influencing glucose transporters like GLUT-1 and GLUT-4. researchgate.net These actions are linked to improved insulin sensitivity. nih.gov While the exact molecular mechanisms of metformin are not fully elucidated, its impact on cellular bioenergetics through pathways involving AMPK is a central theme in research. mdpi.comresearchgate.net
Preclinical Animal Models for Mechanistic Elucidation
Preclinical animal models are indispensable tools for investigating the mechanisms of action and potential therapeutic effects of drug compounds before human trials. A wide range of models are utilized to mimic aspects of type 2 diabetes and related metabolic disorders. nih.gov
Genetically Modified Models for Target Validation
Genetically modified animal models play a significant role in validating drug targets and understanding the in vivo effects of interventions. For instance, studies using mice genetically deficient in DPP4 have demonstrated improved glucose tolerance, elevated levels of active GLP-1, increased insulin secretion, and decreased circulating glucagon (B607659), supporting DPP4 as a relevant target for glycemic control. nih.gov Such models help confirm that modulating a specific gene or pathway can influence disease progression. taconic.com While genetically modified models are powerful for target validation, their direct translational value to human outcomes can vary depending on the model's construct and predictive validity. nih.gov
Diet-Induced and Chemically Induced Disease Models
Diet-induced and chemically induced animal models are widely used to simulate aspects of type 2 diabetes and metabolic syndrome. High-fat and high-carbohydrate diets are commonly used to induce obesity and insulin resistance in rodents, mimicking diet-induced type 2 diabetes. nih.govomet-endojournals.ru Chemically induced models, such as those using streptozotocin (B1681764) (STZ) which is toxic to insulin-producing beta cells, are also employed to create diabetic conditions. nih.govresearchgate.netresearchgate.net Studies using these models have investigated the effects of sitagliptin and metformin, both individually and in combination, on parameters like blood glucose levels, body weight, food intake, and glucose tolerance. omet-endojournals.ruresearchgate.net For example, in rats on a high-fat and carbohydrate diet, treatment with a GPR119 agonist in combination with metformin or sitagliptin significantly improved body weight and glycemia compared to the control group. omet-endojournals.ru Sitagliptin has also been assessed for its ability to improve glucose tolerance in diet-induced obese mice. hres.ca
In vivo Pharmacodynamic Biomarker Identification
Identifying in vivo pharmacodynamic biomarkers is essential for assessing drug activity and translational development. For sitagliptin, a key pharmacodynamic effect is the inhibition of the DPP-4 enzyme, which leads to increased levels of active incretin (B1656795) hormones, GLP-1 and GIP. nih.govmims.com Preclinical studies in mice have examined the dose-dependent effects of sitagliptin on glucose levels and correlated these with plasma DPP4 inhibition and active GLP-1 levels. nih.gov These studies helped establish that a certain level of DPP4 inhibition is likely required for sustained pharmacodynamic effects in humans. nih.gov Biomarkers such as plasma DPP4 activity, active GLP-1, GIP, insulin, C-peptide, glucose, and glucagon are utilized to understand the pharmacological effects of sitagliptin and metformin in vivo. nih.gov Metformin's effects on glucose and GLP-1 levels have also been investigated in animal models. researchgate.net
Omics Technologies in Preclinical Discovery
Omics technologies, including transcriptomics and proteomics, provide comprehensive insights into the molecular changes induced by drug compounds in preclinical settings.
Metabolomics for Cellular Pathway Mapping
Metabolomics, the comprehensive study of metabolites within a biological system, is a valuable tool for investigating the effects of drugs like the components of this compound on cellular pathways. This approach allows for the identification and quantification of metabolic changes that occur in response to drug administration, providing insights into the biochemical processes affected.
Studies utilizing metabolomics have explored the impact of metformin on various metabolic pathways. For instance, an untargeted metabolomics approach in healthy subjects administered a single dose of metformin identified significant perturbations in 111 metabolites across various biochemical processes. The branched-chain amino acid (BCAA) pathway was found to be the most significantly altered. researchgate.netfrontiersin.org Further analysis revealed that the levels of 36 metabolites showed a significant metformin-dependent change, including hydroxymethyl uracil, propionic acid, glycerophospholipids, and eicosanoids. These findings suggest links between metformin administration and fundamental processes such as lipid network signaling, energy homeostasis, DNA lesion repair mechanisms, and gut microbiota functions. researchgate.netfrontiersin.org
Metabolomic analysis has also been applied to investigate metformin's effects in specific conditions, such as breast cancer cells. This research revealed that metformin treatment significantly altered one-carbon metabolism and the associated glutathione (B108866) pathway. aging-us.com The accumulation of 5-formimino-tetrahydrofolate, a key metabolite in one-carbon metabolism, and the depletion of glutathione suggested that metformin might impair these pathways. aging-us.com
In the context of type 2 diabetes, metabolomics has been used to explore the pharmacodynamics of metformin. Studies have shown that metformin treatment can lead to significant systemic metabolome changes in biofluids, tissues, and cells. mdpi.com For example, an untargeted metabolomics study in patients with type 2 diabetes treated with metformin revealed a significant increase in 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate, two novel metabolites associated with metformin treatment. frontiersin.org These findings suggest potential effects of metformin on fatty acid metabolism.
While metabolomics provides valuable insights into metabolic alterations, identifying significant peaks and translating these changes into a comprehensive understanding of underlying mechanisms can be challenging. mdpi.com However, the distinct metabolic patterns linked to metformin administration identified through metabolomics can serve as metabolic signatures to predict the potential effects and mechanisms of action of new chemical entities during drug development. researchgate.netfrontiersin.org
| Metabolite/Pathway | Observed Change (Metformin) | Potential Linkages | Source |
| Branched-chain amino acids | Significantly altered | Not explicitly detailed in snippets, but generally linked to insulin resistance. | researchgate.netfrontiersin.org |
| Hydroxymethyl uracil | Significantly altered | DNA lesion repair mechanisms. | researchgate.netfrontiersin.org |
| Propionic acid | Significantly altered | Gut microbiota functions. | researchgate.netfrontiersin.org |
| Glycerophospholipids | Significantly altered | Lipid network signaling, energy homeostasis. | researchgate.netfrontiersin.org |
| Eicosanoids | Significantly altered | Lipid network signaling, inflammation, energy homeostasis. | researchgate.netfrontiersin.org |
| One-carbon metabolism | Significantly altered | De novo synthesis of purines and pyrimidines. | aging-us.com |
| Glutathione pathway | Significantly altered | Antioxidant defense, interconnected with one-carbon metabolism. | aging-us.com |
| 5-formimino-tetrahydrofolate | Accumulation | Impaired one-carbon metabolism. | aging-us.com |
| Glutathione | Depletion | Impaired glutathione synthesis. | aging-us.com |
| 3-hydroxyoctanoate | Significant increase | Potential effects on fatty acid metabolism. | frontiersin.org |
| 3-hydroxydecanoate | Significant increase | Potential effects on fatty acid metabolism. | frontiersin.org |
| Arginine and Citrulline levels | Reduced levels | Associated with down-regulation of immune response genes in breast tissue. | researchgate.net |
Future Directions in Preclinical Research of Janumet
Elucidation of Unexplored Molecular Targets and Pathways
While the primary mechanisms of sitagliptin (B1680988) (DPP-4 inhibition) and metformin (B114582) (reduction of hepatic glucose production, increased insulin (B600854) sensitivity, AMPK activation) are well-established, preclinical research continues to identify additional molecular targets and pathways influenced by these compounds. medicinetoday.com.aunih.govmdpi.commdpi.com
Metformin, for instance, is known to activate adenosine (B11128) monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and influences various downstream pathways involved in glucose and lipid metabolism. mdpi.commdpi.commdpi.com However, the full spectrum of AMPK-dependent and independent effects of metformin, particularly in combination with sitagliptin, warrants further investigation. Studies suggest metformin may also affect inflammatory pathways, oxidative stress, protein glycation, cell senescence, and apoptosis. mdpi.commdpi.com
Sitagliptin's inhibition of DPP-4 leads to increased levels of active incretin (B1656795) hormones GLP-1 and GIP, which enhance glucose-dependent insulin secretion and suppress glucagon (B607659) release. medicinetoday.com.aunih.gov Beyond this, GLP-1 has been suggested to have potentially beneficial effects on cardiovascular and neurological function, liver steatosis, and bone health, although the clinical significance of these pleiotropic effects through DPP-4 inhibition requires further confirmation. medicinetoday.com.au Preclinical studies could explore how the combination of sitagliptin and metformin influences these broader pathways.
Furthermore, the interaction between Janumet's components and the gut microbiota is an emerging area of research. Metformin can alter the composition of gut bacteria, increasing beneficial species like Akkermansia. mdpi.com DPP-4 inhibitors like sitagliptin can also modulate the microbiota. mdpi.com Understanding the molecular mechanisms by which this compound influences the gut microbiome and how these changes, in turn, affect host metabolism and other physiological processes, represents a significant future direction.
Development of Advanced Organoid and 3D Cell Culture Models
Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex physiological environment of tissues and organs. biocompare.comdergipark.org.tr Advanced three-dimensional (3D) cell culture models, such as organoids and spheroids, offer a more physiologically relevant platform for preclinical research. biocompare.comdergipark.org.tr These models better mimic the in vivo tissue architecture, cell-cell interactions, and extracellular matrix components, leading to more accurate predictions of drug efficacy and toxicity. biocompare.comdergipark.org.tr
Future preclinical research on this compound can leverage these advanced models to gain deeper insights into its effects. For example, using pancreatic islet organoids could provide a more accurate representation of the effects of sitagliptin and metformin on beta-cell function, mass, and survival than 2D cell lines. e-dmj.org Studies have already utilized intestinal organoids to investigate the effects of metformin on viral infection, highlighting the utility of these models in understanding drug action in a more complex tissue context. mdpi.com
3D co-culture models incorporating different cell types present in target tissues, such as pancreatic cells and immune cells or liver cells and stellate cells, could help elucidate the intricate interactions and paracrine signaling influenced by this compound. nih.gov This is particularly relevant for understanding potential anti-inflammatory or anti-fibrotic effects.
Interactive Data Table 1: Comparison of 2D vs. 3D Cell Culture Models in Preclinical Research
| Feature | 2D Cell Culture Models | 3D Cell Culture Models (Organoids/Spheroids) |
| Physiological Relevance | Low | High |
| Tissue Architecture | Lacks complexity | Mimics in vivo structure |
| Cell-Cell Interactions | Limited | More representative |
| Extracellular Matrix | Absent or simplified | Incorporated |
| Predictive Power | Lower for in vivo outcomes | Higher for in vivo outcomes |
| Complexity of Culture | Simple, low cost | More complex, higher cost |
| Suitability for Complex Diseases | Limited | High |
Investigation of Compound-Induced Adaptive Cellular Responses
Cells can develop adaptive responses to pharmacological interventions over time, which can influence the long-term efficacy of a treatment. Preclinical research is needed to investigate the adaptive cellular responses induced by prolonged exposure to sitagliptin and metformin, both individually and in combination.
This could include studying changes in gene and protein expression, alterations in cellular signaling pathways, and modifications in cellular metabolism that occur in response to this compound treatment. Understanding these adaptive mechanisms is crucial for predicting potential long-term outcomes, identifying markers of response or non-response, and developing strategies to maintain therapeutic efficacy.
For instance, preclinical studies could explore if prolonged exposure to sitagliptin or metformin leads to changes in the expression or activity of drug transporters, metabolic enzymes, or downstream signaling molecules in target tissues. Investigating how these adaptations affect glucose uptake, insulin sensitivity, or incretin action would provide valuable insights.
Strategies for Overcoming Preclinical Resistance or Non-Responsiveness
While many patients with type 2 diabetes respond well to this compound, some may exhibit primary non-responsiveness or develop resistance over time. Preclinical models can be instrumental in understanding the underlying mechanisms of such resistance at the cellular and molecular levels.
Research could focus on developing in vitro or in vivo models that mimic aspects of treatment resistance observed in a subset of patients. This might involve using cells or animal models with specific genetic backgrounds, metabolic profiles, or disease stages that are associated with reduced responsiveness to sitagliptin or metformin.
Investigating the molecular pathways that are altered in resistant models could reveal novel targets for combination therapies or strategies to overcome the resistance. For example, if resistance is linked to impaired downstream signaling of AMPK or GLP-1 receptors, preclinical studies could explore agents that bypass or restore these pathways. Understanding how the tumor microenvironment contributes to resistance in cancer models treated with metformin is an example of this type of research. nih.gov
Applications in Novel Disease Models Beyond Type 2 Diabetes
Beyond its established use in type 2 diabetes, preclinical research suggests potential applications for this compound's components in other disease areas, driven by their pleiotropic effects. nih.govuspharmacist.com Future preclinical studies could explore the efficacy and mechanisms of this compound in novel disease models.
Metformin has shown promise in preclinical studies for various conditions, including certain types of cancer, cardiovascular disease, non-alcoholic fatty liver disease, and neurodegenerative disorders. mdpi.comnih.govuspharmacist.comwikipedia.org Its potential anti-cancer effects, mediated through mechanisms like AMPK activation and influence on the tumor microenvironment, are being actively investigated in preclinical cancer models. nih.govuspharmacist.com Studies have explored metformin's impact on cancer cell proliferation, survival, and metastasis in various cancer types, including pancreatic cancer, using 3D co-culture models. nih.gov
Sitagliptin, through its effects on incretins and potentially other substrates of DPP-4, may also have effects beyond glucose regulation. Preclinical studies have investigated the impact of DPP-4 inhibitors on cardiovascular function, inflammation, and immune responses. medicinetoday.com.aunih.gov Recent preclinical work has explored sitagliptin's potential as an antitumor agent by targeting dendritic cells and enhancing anti-tumor immunity in mouse models. nih.gov
Future preclinical research could investigate the effects of the this compound combination in models of these diverse diseases. This could involve studying the impact of this compound on disease progression, severity, and underlying pathological mechanisms in relevant animal models or advanced in vitro systems. For instance, exploring the combined effects of sitagliptin and metformin on tumor growth and immune response in cancer models, or on neuronal function and pathology in models of neurodegenerative diseases, could open new avenues for therapeutic development.
Interactive Data Table 2: Potential Novel Preclinical Applications of this compound Components
| Component | Potential Disease Areas Explored in Preclinical Research | Example Preclinical Findings |
| Metformin | Cancer, Cardiovascular Disease, NAFLD, Neurodegeneration | Inhibits cancer cell growth, reduces infarct size, improves insulin sensitivity in liver, potential neuroprotective effects. mdpi.comnih.govnih.govuspharmacist.comwikipedia.org |
| Sitagliptin | Cardiovascular Function, Inflammation, Immune Modulation, Cancer | Potential beneficial effects on cardiovascular parameters, influences immune cell function, enhances anti-tumor immunity. medicinetoday.com.aunih.gov |
| This compound (Combination) | To be further explored in preclinical models of these diseases | Potential synergistic or additive effects in various disease pathways beyond glucose control. |
Q & A
How do the dual mechanisms of sitagliptin and metformin in Janumet synergistically improve glycemic control in type 2 diabetes mellitus (T2DM) models?
Answer:
this compound combines a DPP-4 inhibitor (sitagliptin) and a biguanide (metformin), targeting complementary pathways. Sitagliptin enhances incretin hormones (GLP-1, GIP), promoting insulin secretion and suppressing glucagon, while metformin reduces hepatic glucose production and improves insulin sensitivity. To study synergy, researchers should design in vivo experiments comparing monotherapy vs. combination therapy outcomes (e.g., HbA1c, fasting glucose) and assess molecular markers (e.g., AMPK activation for metformin, plasma DPP-4 activity for sitagliptin). Longitudinal studies with stratified patient subgroups (e.g., obese vs. non-obese) can clarify context-dependent efficacy .
What methodological considerations are critical when analyzing contradictory data on this compound’s association with pancreatic cancer risk?
Answer:
Conflicting findings (e.g., small-sample studies suggesting pancreatic cancer risk vs. large cohort analyses showing no correlation) require rigorous bias assessment. Researchers should:
- Conduct meta-analyses with sensitivity testing to weigh study quality (e.g., sample size, follow-up duration).
- Adjust for confounders like diabetes duration, obesity, and concomitant medications.
- Use in vitro models to explore sitagliptin’s direct effects on pancreatic cells (e.g., proliferation assays, apoptosis markers).
- Apply Bradford Hill criteria to evaluate causality, emphasizing biological plausibility and dose-response relationships .
How can experimental models be optimized to evaluate this compound’s effects on lipid metabolism in T2DM with comorbid dyslipidemia?
Answer:
The table below from a 2024 study illustrates this compound’s lipid-modulating effects in diabetic rats:
| Group | Cholesterol (mg/dl) | Triglycerides (mg/dl) | HDL (mg/dl) |
|---|---|---|---|
| Control | 152.3 ± 11.05 | 78.00 ± 17.34 | 57.7 ± 1.56 |
| Diabetic + this compound | 235.5 ± 30.86 | 202.0 ± 14.37 | 55 ± 2.06 |
Methodological Recommendations:
- Use high-fat diet-induced diabetic models to mimic dyslipidemia.
- Measure lipid profiles at multiple timepoints and correlate with hepatic gene expression (e.g., SREBP-1c for cholesterol synthesis).
- Compare this compound with other lipid-lowering agents (e.g., statins) in dual-therapy regimens .
What advanced statistical approaches resolve heterogeneity in this compound’s cardiovascular outcomes across clinical trials?
Answer:
Heterogeneity in cardiovascular data (e.g., varying effects on heart failure hospitalization) can be addressed via:
- Network meta-analysis : Rank this compound against other antidiabetics (e.g., SGLT2 inhibitors) using endpoints like MACE (Major Adverse Cardiac Events).
- Machine learning : Identify patient subgroups with elevated risk via clustering algorithms (e.g., age, renal function).
- Bayesian hierarchical models : Account for trial design differences (e.g., placebo-controlled vs. active-comparator) .
How should researchers design studies to assess this compound’s long-term renal protective effects in diabetic nephropathy?
Answer:
Key elements include:
- Population : T2DM patients with early-stage nephropathy (eGFR 30–60 mL/min/1.73m²).
- Intervention : this compound vs. metformin monotherapy.
- Outcomes : Urinary albumin-to-creatinine ratio (UACR), serum creatinine, and tubular injury biomarkers (e.g., KIM-1).
- Methodology : Use a randomized, double-blind design with a 3–5 year follow-up. Stratify by baseline HbA1c and hypertension status .
What preclinical models best elucidate this compound’s neuroprotective potential in diabetes-associated cognitive decline?
Answer:
- Animal models : Streptozotocin-induced diabetic rodents with cognitive behavioral tests (e.g., Morris water maze).
- Biomarkers : Measure hippocampal insulin receptor activity and amyloid-β levels.
- Mechanistic studies : Use neuron-glial co-cultures to assess sitagliptin’s anti-inflammatory effects (e.g., TNF-α, IL-6 suppression) .
How can translational research bridge discrepancies between this compound’s in vitro efficacy and clinical real-world effectiveness?
Answer:
- Pharmacogenomic studies : Identify genetic variants affecting drug response (e.g., OCT1 transporters for metformin).
- Real-world evidence (RWE) : Analyze electronic health records for adherence patterns and comorbidities.
- 3D organoids : Mimic human pancreatic islet environments to test this compound’s beta-cell preservation capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
